molecular formula C11H17NO4 B14317587 N-(1,4,4-Trimethoxycyclohexa-2,5-dien-1-yl)acetamide CAS No. 106501-75-1

N-(1,4,4-Trimethoxycyclohexa-2,5-dien-1-yl)acetamide

Katalognummer: B14317587
CAS-Nummer: 106501-75-1
Molekulargewicht: 227.26 g/mol
InChI-Schlüssel: HYCQSBGLHQFVBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1,4,4-Trimethoxycyclohexa-2,5-dien-1-yl)acetamide is a chemical compound with a unique structure that includes a cyclohexadiene ring substituted with three methoxy groups and an acetamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4,4-Trimethoxycyclohexa-2,5-dien-1-yl)acetamide typically involves the reaction of 2,4,4-trimethoxycyclohexa-2,5-dien-1-one with acetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to ensure the final product meets the required specifications for its intended applications .

Analyse Chemischer Reaktionen

Types of Reactions

N-(1,4,4-Trimethoxycyclohexa-2,5-dien-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce cyclohexane derivatives .

Wissenschaftliche Forschungsanwendungen

N-(1,4,4-Trimethoxycyclohexa-2,5-dien-1-yl)acetamide has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(1,4,4-Trimethoxycyclohexa-2,5-dien-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to N-(1,4,4-Trimethoxycyclohexa-2,5-dien-1-yl)acetamide include:

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the acetamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

106501-75-1

Molekularformel

C11H17NO4

Molekulargewicht

227.26 g/mol

IUPAC-Name

N-(1,4,4-trimethoxycyclohexa-2,5-dien-1-yl)acetamide

InChI

InChI=1S/C11H17NO4/c1-9(13)12-10(14-2)5-7-11(15-3,16-4)8-6-10/h5-8H,1-4H3,(H,12,13)

InChI-Schlüssel

HYCQSBGLHQFVBK-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1(C=CC(C=C1)(OC)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.